Cas no 1183558-32-8 (6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde)

6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde structure
1183558-32-8 structure
Product Name:6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde
CAS No:1183558-32-8
Molecular Formula:C10H8N4OS
Molecular Weight:232.261719703674
CID:6566327
PubChem ID:60872735

6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde Properties

Names and Identifiers

    • 6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde
    • 1183558-32-8
    • EN300-1292687
    • 6-(4-methyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • InChIKey: QPHNJHTWRXAFFY-UHFFFAOYSA-N
    • Inchi: 1S/C10H8N4OS/c1-7-4-11-14(5-7)9-8(6-15)13-2-3-16-10(13)12-9/h2-6H,1H3
    • SMILES: S1C=CN2C1=NC(=C2C=O)N1C=C(C)C=N1

Computed Properties

  • Exact Mass: 232.04188206g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 232.04188206g/mol
  • Heavy Atom Count: 16
  • Complexity: 290
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80.4Ų

6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1292687-0.05g
6-(4-methyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
1183558-32-8
0.05g
$851.0 2023-05-26

6-(4-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde Related Literature

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